molecular formula C9H8ClF3O2 B138025 4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylphenol CAS No. 129670-05-9

4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylphenol

Cat. No. B138025
M. Wt: 240.6 g/mol
InChI Key: WBUZWDWYEGWODV-UHFFFAOYSA-N
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Description

The compound "4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylphenol" is a chemical of interest due to its structural features, which include a phenolic hydroxyl group, a methyl substituent on the aromatic ring, and a trifluoroethoxy group with a chlorine atom. This structure suggests potential reactivity and utility in various chemical contexts, such as pharmaceuticals, materials science, and environmental chemistry.

Synthesis Analysis

The synthesis of related compounds often involves multiple steps, including etherification, reduction, diazotization, and hydrolysis, as seen in the synthesis of 4-(2,4-dichlorophenoxy)phenol . Efficient multigram syntheses of similar compounds, such as 4-(2-chloroethoxy)phenol, have been achieved starting from 4-hydroxybenzaldehyde . These methods could potentially be adapted for the synthesis of "4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylphenol" by selecting appropriate starting materials and reagents.

Molecular Structure Analysis

The molecular structure of compounds with similar functional groups has been characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography . These techniques can provide detailed information about the conformation and configuration of the molecule, which is crucial for understanding its reactivity and interactions with other molecules.

Chemical Reactions Analysis

Compounds with chloro and methoxy substituents on an aromatic ring can undergo various chemical reactions. For instance, the electrochemical reduction of methyl triclosan leads to the cleavage of C-Cl and C-O bonds, resulting in a variety of products . Similarly, the chlorination of substituted phenols can yield chlorocyclohexadienones . These reactions highlight the potential reactivity of the chloro and ether groups in "4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylphenol."

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds can be influenced by the presence of substituents such as trifluoromethyl groups. For example, fluorinated polyimides derived from diamines with trifluoromethyl substituents exhibit good solubility in polar organic solvents and outstanding thermal and mechanical properties . These properties are relevant when considering the potential applications of "4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylphenol" in materials science.

Scientific Research Applications

Sorption of Phenolic Compounds to Environmental Materials

Phenoxy herbicides, which share structural similarities with phenolic compounds, demonstrate significant sorption behaviors to soil, organic matter, and minerals. Research indicates that soil organic matter and iron oxides are relevant sorbents for these compounds, suggesting potential environmental applications for remediation and pollution control strategies (Werner, Garratt, & Pigott, 2012).

Environmental and Health Impacts of Phenolic Compounds

The occurrence, toxicity, and degradation of triclosan, a chlorinated phenolic compound, have been extensively reviewed, highlighting its widespread presence in the environment and potential human health risks. This research underlines the importance of monitoring and mitigating the environmental impacts of phenolic compounds (Bedoux, Roig, Thomas, Dupont, & Bot, 2012).

Fluorescent Chemosensors Based on Phenolic Compounds

4-Methyl-2,6-diformylphenol, a phenolic compound, serves as a platform for developing chemosensors. These chemosensors have applications in detecting various analytes, including metal ions and neutral molecules, showcasing the versatility of phenolic structures in analytical chemistry and environmental monitoring (Roy, 2021).

Treatment of Wastewater Containing Phenolic Compounds

The pesticide production industry's wastewater, which includes phenolic compounds, poses environmental challenges. Biological processes and activated carbon have been shown to effectively remove these pollutants, highlighting the significance of phenolic compounds in industrial wastewater management (Goodwin, Carra, Campo, & Soares, 2018).

Bioactivities and Pharmacological Properties

Chlorogenic acid, a phenolic compound, exhibits a wide range of bioactivities, including antioxidant, antibacterial, and hepatoprotective effects. This underscores the potential therapeutic applications of phenolic compounds in addressing various health issues (Naveed et al., 2018).

Safety And Hazards

Sigma-Aldrich provides “4-(2-Chloro-1,1,2-trifluoroethoxy)-benzoic acid” and “Methyl 4-(2-chloro-1,1,2-trifluoroethoxy)benzoate” as part of a collection of rare and unique chemicals . They do not collect analytical data for these products, and the buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

properties

IUPAC Name

4-(2-chloro-1,1,2-trifluoroethoxy)-2-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClF3O2/c1-5-4-6(2-3-7(5)14)15-9(12,13)8(10)11/h2-4,8,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBUZWDWYEGWODV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC(C(F)Cl)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10562846
Record name 4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10562846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylphenol

CAS RN

129670-05-9
Record name 4-(2-Chloro-1,1,2-trifluoroethoxy)-2-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10562846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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